molecular formula C25H28N2O6 B2764008 methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 845805-54-1

methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No. B2764008
CAS RN: 845805-54-1
M. Wt: 452.507
InChI Key: YSDLBYBDXFPTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of chromenone, which is a type of organic compound characterized by a fused pyran and benzene ring with a ketone group . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The compound contains several functional groups, including a chromenone core, a piperazine ring, and a benzoate group. These groups could potentially influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar benzoate group could influence its solubility .

Scientific Research Applications

Synthesis and Structure

The compound methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate, due to its structural complexity, is likely related to research on synthetic methodologies and crystallography. For instance, studies on similar compounds, such as ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, have focused on their synthesis and structural determination through X-ray crystallography, highlighting the importance of intramolecular hydrogen bonding in determining the compounds' crystal structures (Manolov, Morgenstern, & Hegetschweiler, 2012).

Catalysis and Synthesis of Derivatives

The compound's structure suggests potential roles in catalysis and the synthesis of derivatives, as seen in related research. For example, silica-bonded N-propylpiperazine sodium n-propionate has been utilized as a recyclable catalyst for synthesizing various 4H-pyran derivatives, demonstrating the relevance of piperazine and its derivatives in facilitating chemical transformations (Niknam, Borazjani, Rashidian, & Jamali, 2013).

Molecular Modeling and Biological Activity

Compounds with similar structural features have been subject to molecular modeling and evaluated for biological activities, such as differentiation and proliferation of cancer cells, indicating potential applications in medicinal chemistry and drug design. For instance, derivatives of 1,3,5-triazinylpiperazines have been designed and analyzed for their affinity to serotonin receptors, showcasing the importance of linker optimization in enhancing biological activity (Łażewska et al., 2019).

Antimicrobial Activity

The structural motifs present in the compound are also found in molecules synthesized for antimicrobial purposes, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, indicating potential antimicrobial applications. These compounds have shown significant antibacterial and antifungal activities, highlighting the therapeutic potential of such chemical structures (Mandala et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Piperazine rings are common in many pharmaceuticals and can interact with a variety of biological targets .

Future Directions

Future research could involve studying the properties and potential applications of this compound. This could include investigating its reactivity, stability, and potential biological activity .

properties

IUPAC Name

methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-4-26-11-13-27(14-12-26)15-20-21(28)10-9-19-22(29)23(16(2)32-24(19)20)33-18-7-5-17(6-8-18)25(30)31-3/h5-10,28H,4,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDLBYBDXFPTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.